![molecular formula C20H16N2O3S B2588491 (E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide CAS No. 1331459-94-9](/img/structure/B2588491.png)
(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Cytotoxic Properties
One study focused on developing a series of 2-phenylacrylamides, including analogues with furan moieties, as broad-spectrum cytotoxic agents against cancer cell lines. The research led to identifying compounds with enhanced cytotoxicity, highlighting the potential of furan-containing acrylamides in cancer therapy (Tarleton et al., 2013).
Green Chemistry Synthesis
Another study reported the enantioselective synthesis of (E)-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, demonstrating an environmentally friendly approach to synthesizing such compounds. This work emphasizes the importance of green chemistry in the synthesis of potentially bioactive molecules (Jimenez et al., 2019).
Antiviral Potential
A novel compound structurally related to the query, with a furan moiety, was identified to suppress SARS coronavirus helicase enzymatic activities. This discovery suggests potential applications of furan-acrylamide derivatives in developing antiviral agents (Lee et al., 2017).
Chemosensing and Molecular Docking
Acylthiourea derivatives, containing furan and thiophene groups, have been synthesized and characterized for their chemosensing abilities, demonstrating the potential utility of furan-thiophene-containing compounds in detecting ions or molecules. Additionally, molecular docking studies suggested their possible anti-inflammatory, antimalarial, and antioxidant activities (Kalaiyarasi et al., 2019).
Electrophilic Aromatic Substitution and Catalysis
Research into palladium-catalyzed alkenation of thiophenes and furans highlighted the chemical versatility and reactivity of furan and thiophene derivatives, which are crucial for synthesizing complex organic molecules (Zhao et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(8-7-16-3-1-11-25-16)21-15-6-5-14-9-10-22(17(14)13-15)20(24)18-4-2-12-26-18/h1-8,11-13H,9-10H2,(H,21,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAWHVFGUSBJMP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide |
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